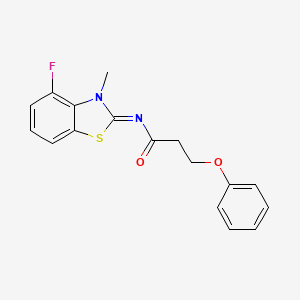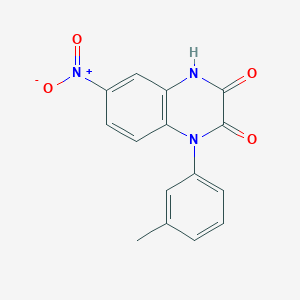![molecular formula C10H8ClN3O2 B2741590 2-[3-(4-氯苯基)-1H-1,2,4-三唑-5-基]乙酸 CAS No. 1203243-07-5](/img/structure/B2741590.png)
2-[3-(4-氯苯基)-1H-1,2,4-三唑-5-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a chlorophenyl group, which is a phenyl group substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the triazole and chlorophenyl groups. Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . The chlorophenyl group is a phenyl group substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” would depend on its specific structure. For example, 2-Chlorophenylacetic acid, a related compound, is a solid with a melting point of 92-95 °C (lit.) .科学研究应用
Anticancer Properties
- Significance : Its unique mode of action makes it a promising candidate for further investigation in cancer therapy .
Cellulosic Derivatives Synthesis
- Importance : Understanding its role in modifying cellulosic materials can lead to innovative applications .
Triazole Ring Construction
- Relevance : Triazole-containing compounds have diverse biological activities and are of interest in medicinal chemistry .
Cytotoxicity Studies
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific nature of these interactions and changes would depend on the particular targets involved .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects on cellular processes.
Pharmacokinetics
Similar compounds have been found to be soluble in ethanol , which could potentially impact their bioavailability.
Result of Action
Given the range of biological activities associated with similar compounds , it is likely that the compound could have a variety of effects at the molecular and cellular levels.
安全和危害
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGCNOZUQFIXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

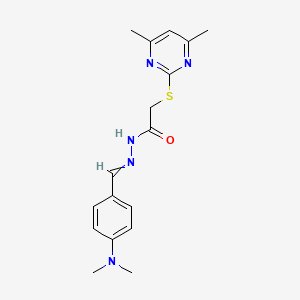
![2-Chloro-N-[2-(1,4-dimethylindol-3-yl)ethyl]acetamide](/img/structure/B2741508.png)
![1-(2,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2741509.png)
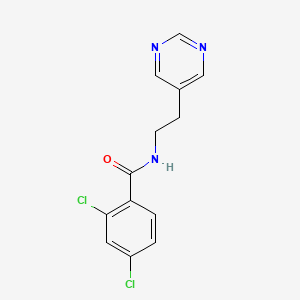
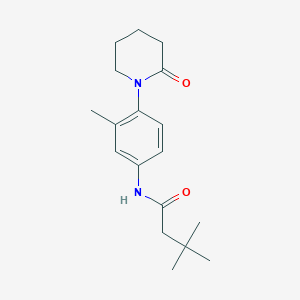

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2741515.png)
![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)
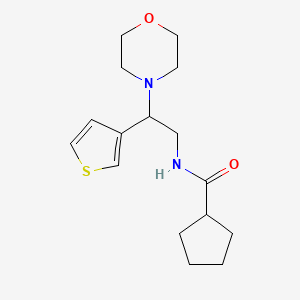
![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)
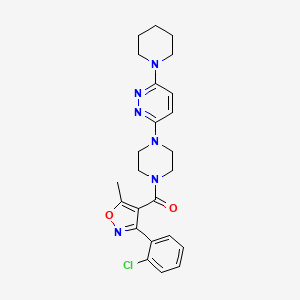
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B2741523.png)
